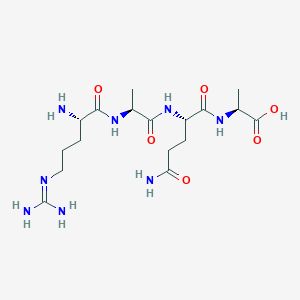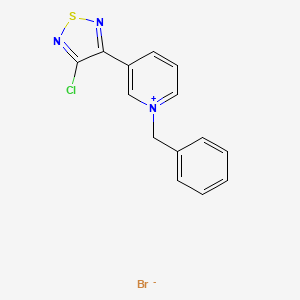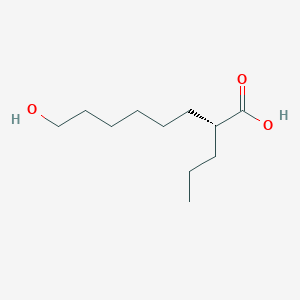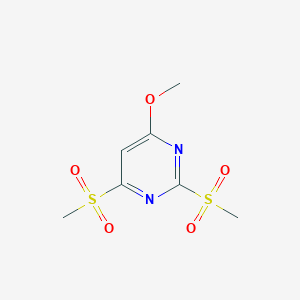![molecular formula C33H47NOS B12541610 5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole CAS No. 143922-09-2](/img/structure/B12541610.png)
5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs with antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole typically involves the reaction of appropriate substituted phenyl compounds with thioamides under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the thiazole ring . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form thiazolidines.
Scientific Research Applications
5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity and electron distribution allow it to bind to active sites on proteins, inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds to 5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Compared to these compounds, this compound is unique due to its specific substituents, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
143922-09-2 |
|---|---|
Molecular Formula |
C33H47NOS |
Molecular Weight |
505.8 g/mol |
IUPAC Name |
5-(4-heptoxyphenyl)-2-(4-undecylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C33H47NOS/c1-3-5-7-9-10-11-12-13-15-17-28-18-20-30(21-19-28)33-34-27-32(36-33)29-22-24-31(25-23-29)35-26-16-14-8-6-4-2/h18-25,27H,3-17,26H2,1-2H3 |
InChI Key |
ZNEHOGMVNPRRLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(S2)C3=CC=C(C=C3)OCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile](/img/structure/B12541536.png)

![Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]-](/img/structure/B12541549.png)
![1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B12541555.png)

![3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine](/img/structure/B12541573.png)



![Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]-](/img/structure/B12541587.png)
![1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene](/img/structure/B12541590.png)
![7,12-Dihydrobenzo[a]phenazine-5,6-dithione](/img/structure/B12541600.png)

